

Application Note: Efficient Synthesis of Jasmolactone via Intramolecular Esterification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jasmolactone

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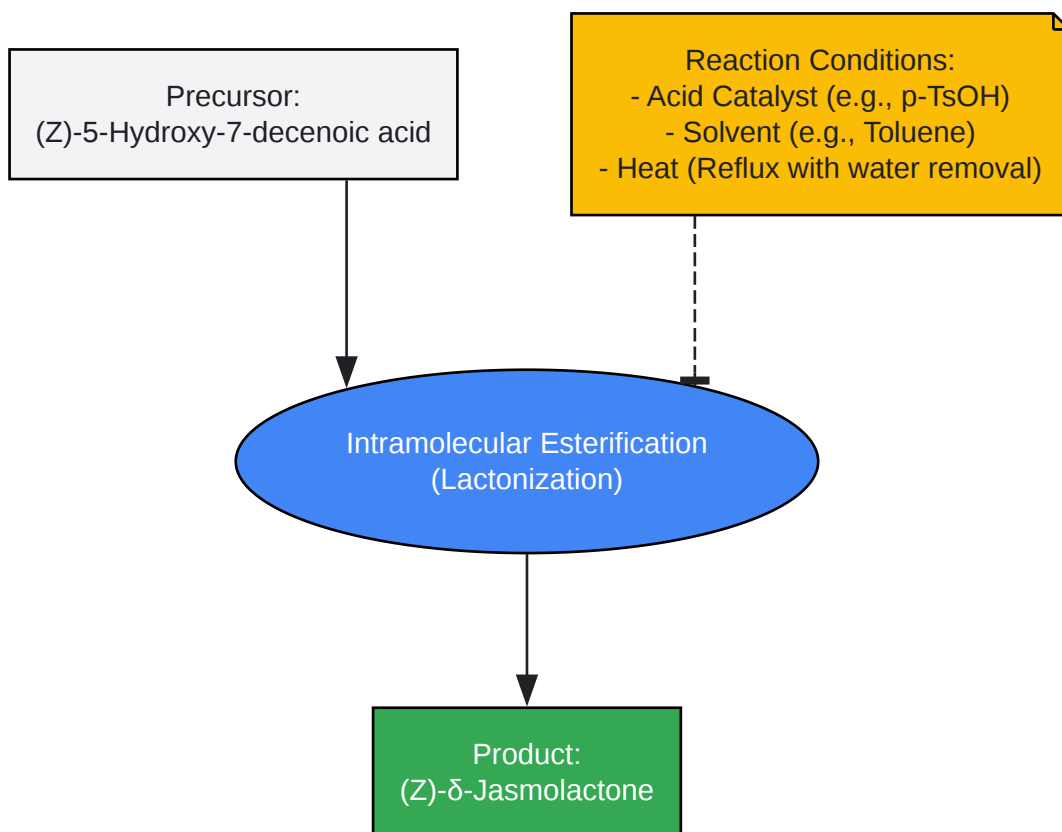
Abstract

Jasmolactone, a significant component in the fragrance industry, is a lactone known for its creamy, fruity, and jasmine-like aroma.[1] This application note provides a detailed protocol for the chemical synthesis of δ -**jasmolactone** through an acid-catalyzed intramolecular esterification, a key reaction in forming cyclic esters.[2][3] The process involves the cyclization of a hydroxy-enoic acid precursor, specifically (Z)-5-hydroxy-7-decenoic acid, to yield the target δ -lactone.[2] This document outlines the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization data. The information is intended to provide researchers with a robust methodology for the synthesis of **jasmolactone** and similar lactone structures.

Synthesis Pathway and Mechanism

The synthesis of **jasmolactone** is achieved through an intramolecular Fischer esterification reaction.[3][4] This reaction involves the cyclization of a molecule containing both a carboxylic acid and a hydroxyl group. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon for nucleophilic attack by the internal hydroxyl group.[5] This intramolecular attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the stable six-membered δ -lactone ring.[5][6] The reaction is reversible and is typically driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.[4]

Below is a diagram illustrating the overall workflow for the synthesis of **jasmolactone**.



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Caption: Workflow for **Jasmolactone** Synthesis.

Physicochemical and Spectroscopic Data

Accurate identification of the synthesized **jasmolactone** is crucial. The following tables summarize key physicochemical properties and spectroscopic data compiled from various sources.

Table 1: Physicochemical Properties of (Z)-δ-**Jasmolactone**

Property	Value	Reference
CAS Number	25524-95-2	[1][7]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[8][9]
Molecular Weight	168.23 g/mol	[1][8]
IUPAC Name	(Z)-Tetrahydro-6-(pent-2-en-1-yl)-2H-pyran-2-one	[7]
Synonyms	(Z)-7-Decen-5-olide, Jasminlactone	[1][7]
Appearance	Liquid	[1]

| Flash Point | 100 °C / 212 °F [[1] |

Table 2: Spectroscopic Data for Characterization of (Z)-δ-Jasmolactone

Analysis Type	Data	Reference
¹ H NMR	(200MHz, CDCl ₃ , ppm): 0.95 (t, J=8 Hz, 3H), 1.6-2.4 (m, 8H), 2.4-2.6 (m, J=8 Hz, 2H), 4.45-4.55 (m, 1H), 5.2-5.5 (m, 2H)	[10]
IR	(cm ⁻¹): 905, 913, 970, 1025, 1047, 1123, 1181, 1220, 1356, 1460, 1776, 2874, 2935, 2963, 3007	[10]

| Mass Spectrum (GC-MS) | Nominal Mass: 168 u. Key Fragments (m/z): Data available in spectral databases. [[9] |

Experimental Protocol: Intramolecular Esterification

This protocol details the cyclization of (Z)-5-hydroxy-7-decenoic acid to form (Z)-δ-jasmolactone.

Materials and Reagents

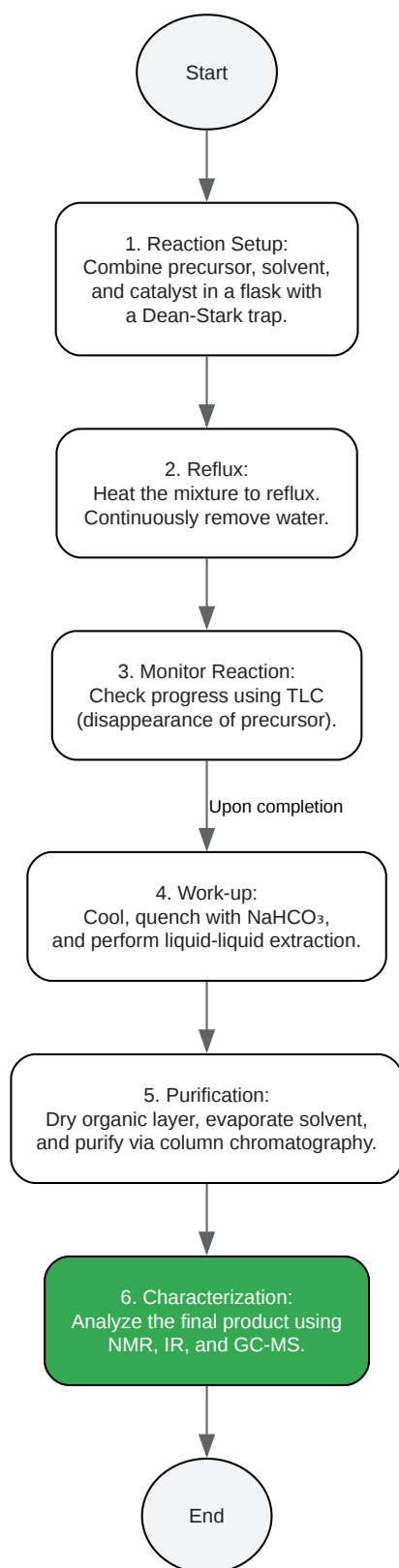
- (Z)-5-hydroxy-7-decenoic acid (Precursor)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Catalyst)
- Toluene (Solvent)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
- Dichloromethane (DCM) or Diethyl ether (for extraction)
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (Eluents)

Equipment

- Round-bottom flask
- Dean-Stark apparatus or soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware

Reaction Procedure

The following diagram outlines the key steps in the experimental protocol.



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Caption: Experimental Protocol Workflow.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, dissolve (Z)-5-hydroxy-7-decenoic acid (1.0 eq) in toluene (approx. 0.1-0.2 M concentration).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, approx. 0.05 eq).
- **Reflux and Water Removal:** Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
- **Quenching and Extraction:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or dichloromethane.
- **Aqueous Work-up:** Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **jasmolactone**.

Purification

The crude product can be purified by flash column chromatography on silica gel.

- **Column Preparation:** Pack a glass column with silica gel using a slurry method with hexane.
- **Loading:** Dissolve the crude product in a minimal amount of the eluent mixture and load it onto the column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor them by TLC.

- Isolation: Combine the fractions containing the pure **jasmolactone** and remove the solvent under reduced pressure to yield the purified product.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Toluene is flammable and toxic; avoid inhalation and skin contact.
- p-Toluenesulfonic acid is corrosive; handle with care.
- Use caution when heating flammable solvents.

This protocol provides a comprehensive guide for the synthesis of **jasmolactone**, which can be adapted for the synthesis of other valuable lactones.

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References

- 1. JASMINLACTONE [studio.dsm-firmenich.com]
- 2. ScenTree - Jasmolactone extra (CAS N° 32764-98-0) [scentree.co]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Jasmine lactone | C₁₀H₁₆O₂ | CID 5352626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. γ-jasmolactone [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]
- 10. WO1994007887A1 - Optically active lactones - Google Patents [patents.google.com]
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